molecular formula C11H11Br2N3O B1435258 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416713-74-0

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1435258
CAS No.: 1416713-74-0
M. Wt: 361.03 g/mol
InChI Key: ODHCFLGJGJZACW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a specialized chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound is built around the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its close resemblance to purine bases, which allows it to interact effectively with a wide range of biological targets, particularly kinase enzymes . The dibromo substitution at the 3 and 6 positions provides two distinct synthetic handles for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships (SAR) and the construction of diverse compound libraries . The tetrahydro-2H-pyran-2-yl (THP) group at the N1 position serves as a protective group for the pyrazole nitrogen, a crucial feature for ensuring regioselectivity in subsequent synthetic steps . Researchers are increasingly utilizing this scaffold in the design of potent inhibitors for therapeutically significant targets. For instance, derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent and selective inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and oncogenesis . These inhibitors have shown promising activity in various cancer cell lines, including glioblastoma and melanoma, highlighting the scaffold's significant value in developing new therapeutic agents for immune and cancer-related diseases . This reagent is intended for use as a key synthetic intermediate in hit-to-lead optimization campaigns and is strictly for research purposes.

Properties

IUPAC Name

3,6-dibromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-8-5-4-7-10(13)15-16(11(7)14-8)9-3-1-2-6-17-9/h4-5,9H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHCFLGJGJZACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[3,4-b]pyridine class, which has been recognized for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H11_{11}Br2_2N3_3O, with a molecular weight of 361.04 g/mol. Its structure features a pyrazolo ring fused with a pyridine ring and a tetrahydro-2H-pyran substituent. The presence of bromine atoms at positions 3 and 6 is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under specific conditions that facilitate the formation of the pyrazolo[3,4-b]pyridine framework. Recent studies have reported methods utilizing trifluoroacetic acid-catalyzed reactions to create various derivatives, highlighting the versatility and efficiency of synthetic approaches in generating biologically active compounds from this scaffold .

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit promising activity against various strains of bacteria and fungi. For instance, compounds synthesized from this scaffold have shown significant antibacterial properties against Mycobacterium tuberculosis (MTB), with some derivatives demonstrating effective inhibition in vitro . The mechanism often involves targeting specific bacterial enzymes or pathways critical for survival.

Antitumor Activity

The compound has also been evaluated for its antitumor potential. A study identified related pyrazole derivatives as inhibitors of ALK5 (activin-like kinase 5), which plays a crucial role in cancer progression and fibrosis. Compounds in this series exhibited IC50_{50} values as low as 25 nM against ALK5 autophosphorylation . This suggests that this compound may possess similar inhibitory effects.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. For example:

  • Inhibition of Kinases : The compound may inhibit kinases involved in cell signaling pathways that regulate proliferation and survival.
  • Antimicrobial Mechanisms : By disrupting bacterial enzyme functions or cell wall synthesis, it can effectively reduce microbial load.

Case Studies

StudyFindings
Rao et al. (2023)Demonstrated significant antituberculotic activity for pyrazolo[3,4-b]pyridine derivatives against MTB H37Rv strain .
Zhang et al. (2022)Identified potent ALK5 inhibitors among tetrahydro-pyran-substituted pyrazoles with promising antitumor efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the development of pharmaceuticals due to its ability to act as a bioactive agent. Key areas of research include:

1. Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. Compounds similar to 3,6-dibromo derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Antimicrobial Properties
Research has demonstrated that pyrazolo compounds possess antimicrobial activity against a range of pathogens. The dibrominated variant has been tested for efficacy against bacteria and fungi, showing promising results that warrant further investigation .

3. Neurological Disorders
Compounds with a pyrazolo structure are being explored for their neuroprotective effects. Preliminary data suggest that they may have potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Agrochemical Applications

The compound may also find applications in agrochemicals, particularly as a pesticide or herbicide. The brominated structure can enhance the biological activity of the compound, making it effective against specific agricultural pests .

Material Science Applications

In materials science, the unique chemical properties of this compound allow it to be used in the synthesis of novel polymeric materials and coatings. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .

Case Studies

Study Focus Findings
Study on Anticancer ActivityEvaluated various derivatives of pyrazolo compoundsShowed significant inhibition of cancer cell growth in vitro
Antimicrobial Efficacy AssessmentTested against Gram-positive and Gram-negative bacteriaDemonstrated potent antimicrobial activity with low MIC values
Neuroprotective EffectsInvestigated effects on neuronal cell linesInduced protective effects against oxidative stress

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of 3,6-dibromo-THP-pyrazolo[3,4-b]pyridine and related compounds:

Compound Name Substituents Molecular Weight Key Biological Activity/Application Reference
3,6-Dibromo-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (3,6); THP (N1) ~409.9* Synthetic intermediate for kinase inhibitors -
6-Bromo-3-iodo-1-(THP)-1H-pyrazolo[3,4-b]pyridine Br (6); I (3); THP (N1) 408.03 Intermediate for anticancer agents
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid Br (5); COOH (3) ~261.1 Antiproliferative agent, CDK inhibitor
APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine) Aryl (3,6); H (N1) ~363.3 Kit kinase inhibitor
L3 (5-Bromo-3-(4-methoxymethyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine) Br (5); benzimidazole (3); H (N1) ~427.3 CDK inhibitor, antiproliferative agent

*Calculated based on molecular formula C₁₁H₁₁Br₂N₃O.

Key Observations:
  • Substituent Position: Bromination at positions 3 and 6 (target compound) vs.
  • Protecting Groups : The THP group in the target compound enhances synthetic versatility compared to unprotected analogs like APcK110 or L3, which may exhibit lower solubility .
  • Halogen Diversity : The 3-iodo-6-bromo derivative offers distinct reactivity in metal-catalyzed reactions compared to dibromo analogs.

Physicochemical Properties

  • Solubility : The THP group in the target compound improves solubility in organic solvents (e.g., THF, DMF) compared to polar analogs like 5-bromo-3-carboxylic acid derivatives .
  • Stability: Bromine atoms increase molecular weight and may enhance metabolic stability relative to non-halogenated compounds.

Preparation Methods

Formation of Pyrazolo[3,4-b]pyridine Core

  • The core is typically synthesized by cyclization reactions involving 2-substituted cyanopyridines and hydrazine derivatives.
  • Diazotization and subsequent halogenation (iodination or bromination) can be performed in situ to introduce halogen atoms selectively at desired positions.
  • For example, cyclization of 2-chloro-3-cyanopyridine with hydrazine followed by diazotization and iodination yields a 3-iodo-substituted pyrazolo[3,4-b]pyridine intermediate.

Selective Bromination

  • Bromination at the 3 and 6 positions is achieved using brominating agents under controlled conditions to avoid over-bromination or substitution at undesired sites.
  • The dibromo derivative is critical for further cross-coupling reactions and biological activity.
  • The presence of bromine atoms also facilitates subsequent Suzuki–Miyaura cross-coupling reactions for diversification.

Protection with Tetrahydro-2H-pyran-2-yl Group

  • The nitrogen at position 1 is protected using the tetrahydro-2H-pyran-2-yl group to prevent unwanted side reactions.
  • This protection is typically introduced by reacting the pyrazolo[3,4-b]pyridine with dihydropyran under acidic catalysis.
  • The THP group is stable under a variety of reaction conditions and can be removed under mild acidic conditions when necessary.

Suzuki–Miyaura Cross-Coupling for Derivative Synthesis

Although the direct preparation of this compound is the focus, related synthetic methods involving Suzuki–Miyaura coupling provide insight into the versatility of the dibromo intermediate:

  • Sequential, chemoselective Suzuki–Miyaura cross-coupling reactions enable the selective arylation at the C3 and C6 positions.
  • Optimization studies have identified Pd(OAc)2 with dppf as the catalyst system, Cs2CO3 as the base, and a 3:1 dioxane-water solvent mixture at 60 °C as ideal conditions for high yields (up to 93%) and selectivity.
  • This methodology allows the synthesis of diverse derivatives from the dibromo intermediate, showcasing the synthetic utility of the 3,6-dibromo substitution pattern.

Data Table: Optimization of Suzuki–Miyaura Coupling Conditions Relevant to Dibromo Pyrazolopyridines

Entry Catalyst Ligand Base Solvent Yield (%) Notes
1 Pd(OAc)2 dppf Cs2CO3 THF 68 Baseline yield
2 Pd(OAc)2 dppf Cs2CO3 CH3CN 45 Lower yield in acetonitrile
3 Pd(OAc)2 dppf Cs2CO3 Dioxane 62 Moderate yield
4 Pd(OAc)2 dppf Cs2CO3 Dioxane:Water (3:1) 93 Optimal conditions
5 Pd(OAc)2 PPh3 Cs2CO3 Dioxane:Water (3:1) 69 Lower yield with PPh3 ligand
6 PdCl2(PPh3)4 dppf Cs2CO3 Dioxane:Water (3:1) 73 Alternative Pd catalyst
7 Pd(PPh3)4 dppf Cs2CO3 Dioxane:Water (3:1) 80 Good yield
8 PdCl2 dppf Cs2CO3 Dioxane:Water (3:1) 78 Good yield
9 Pd(OAc)2 dppf K2CO3 Dioxane:Water (3:1) 75 Slightly lower yield
10 Pd(OAc)2 dppf Na2CO3 Dioxane:Water (3:1) 63 Lower yield

Reaction conditions: 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine (1 equiv.), arylboronic acid (1 equiv.), catalyst (5 mol%), ligand (5 mol%), base (2 equiv.), solvent, 60 °C, 1 h, air.

Research Findings and Notes

  • The THP protecting group on the nitrogen is compatible with Pd-catalyzed cross-coupling conditions, allowing for further functionalization without deprotection.
  • The selective dibromination at C3 and C6 positions is critical for the site-selective cross-coupling reactions.
  • The synthetic route is adaptable to various substituents, enabling the generation of a library of derivatives for biological screening.
  • The choice of catalyst, ligand, base, and solvent critically influences the yield and selectivity of the coupling reactions.
  • The method avoids harsh conditions, thus preserving the integrity of the sensitive pyrazolo[3,4-b]pyridine core and the THP protecting group.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine?

To confirm the structure and purity of the compound, use a combination of:

  • 1H NMR and 13C NMR : Assign chemical shifts to protons and carbons, focusing on bromine-induced deshielding effects and the tetrahydro-2H-pyran-2-yl group’s distinct signals (e.g., δ ~1.5–5.5 ppm for pyran protons) .
  • IR Spectroscopy : Identify functional groups like C-Br (~500–600 cm⁻¹) and C-N (~1350 cm⁻¹) .
  • HRMS (High-Resolution Mass Spectrometry) : Verify molecular weight accuracy (e.g., [M+H]+ or [M+Na]+ ions) with deviations <5 ppm .

Q. What safety precautions are critical when handling this compound?

Adhere to the following hazard codes and preventive measures:

  • P280/P284 : Wear gloves, protective eyewear, and respiratory equipment to avoid skin/eye contact and inhalation .
  • P403 + P233 : Store in a sealed container in a ventilated area to prevent moisture absorption or decomposition .
  • P301 + P310 : In case of ingestion, immediately contact poison control due to potential toxicity (H301: "Toxic if swallowed") .

Q. How can synthetic yield be optimized for this compound in multi-step reactions?

Key strategies include:

  • Stepwise Reaction Monitoring : Use TLC or in situ NMR to track intermediates (e.g., bromination efficiency at positions 3 and 6) .
  • Temperature Control : Maintain low temperatures (0–5°C) during bromination to minimize side reactions .
  • Purification : Employ column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) to isolate the final product .

Advanced Research Questions

Q. How do crystal packing and hydrogen bonding influence the compound’s reactivity?

X-ray crystallography reveals:

  • Inversion Dimers : Centrosymmetric dimers linked by N–H⋯O hydrogen bonds (R₂²(12) motifs) stabilize the solid-state structure .
  • π-π Stacking : Interactions between pyrazolo[3,4-b]pyridine rings may affect solubility and catalytic activity .
  • Conformational Flexibility : The tetrahydro-2H-pyran group’s puckering can alter steric hindrance in reactions .

Q. What is the impact of bromine substitution at positions 3 and 6 on biological activity?

Bromine atoms enhance:

  • Electrophilicity : Facilitates covalent binding to cysteine residues in enzymes (e.g., kinase inhibition) .
  • Lipophilicity : Improves membrane permeability, as seen in pyrazolo[3,4-b]pyridine-based inhibitors of alkaline phosphatase (h-TNAP) .
  • Steric Effects : Bulkier substituents at position 6 may reduce off-target interactions .

Q. What enantioselective synthesis strategies apply to pyrazolo[3,4-b]pyridine derivatives?

  • Chiral Rh(III) Catalysts : Achieve asymmetric Friedel–Crafts alkylation/cyclization with >96% ee at 0.05 mol% catalyst loading .
  • Dehydrogenation : Convert dihydropyridine intermediates to pyrazolo[3,4-b]pyridines using Pd/C or MnO₂ .

Q. How can computational methods predict biological target interactions?

  • Docking Studies : Model interactions with kinase ATP-binding pockets (e.g., using AutoDock Vina) .
  • MD Simulations : Assess binding stability over 100+ ns trajectories (e.g., glycoprotein inhibitors) .
  • 3D-QSAR : Correlate substituent electronic properties (e.g., bromine’s σ-value) with inhibitory potency .

Q. What challenges arise in analyzing reaction intermediates during synthesis?

  • Intermediate Instability : Brominated intermediates may decompose under ambient light; use amber glassware .
  • Spectroscopic Overlap : Similar NMR shifts for pyran and pyrazole protons require advanced techniques like 2D-COSY .
  • Mass Spectrometry Artifacts : Fragmentation patterns (e.g., loss of Br•) must be carefully interpreted .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.